10-benzyl-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzyl-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a dibenzo[b,e][1,4]diazepin-1-one core structure. This compound is characterized by the presence of a benzyl group, two methyl groups, and a thiophen-2-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carbonyl compound.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride.
Addition of the thiophen-2-yl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the use of a thiophen-2-yl boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-benzyl-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophen-2-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
10-benzyl-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 10-benzyl-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene-based compound with applications in organic electronics.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Thiophene derivatives: Compounds with a thiophene ring system, known for their pharmacological properties.
Uniqueness
10-benzyl-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and structural features. The presence of the dibenzo[b,e][1,4]diazepin-1-one core, along with the benzyl, methyl, and thiophen-2-yl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H26N2OS |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
5-benzyl-9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H26N2OS/c1-26(2)15-20-24(22(29)16-26)25(23-13-8-14-30-23)28(17-18-9-4-3-5-10-18)21-12-7-6-11-19(21)27-20/h3-14,25,27H,15-17H2,1-2H3 |
InChI Key |
WUVFWRRKSPEQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC=CS5)C(=O)C1)C |
Origin of Product |
United States |
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